

# Application Notes and Protocols for Co-Rh Catalyzed Hydroformylation

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## Compound of Interest

Compound Name: cobalt;rhodium

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These application notes provide a comprehensive overview of the cobalt-rhodium (Co-Rh) catalyzed hydroformylation mechanism, a pivotal process in industrial organic synthesis for the production of aldehydes from alkenes. This document details the synergistic effects of bimetallic Co-Rh catalysts, presents key quantitative data, outlines detailed experimental protocols for mechanistic studies, and provides visualizations of the catalytic cycle and experimental workflows.

## Introduction to Co-Rh Catalyzed Hydroformylation

Hydroformylation, or the "oxo process," is a cornerstone of industrial chemistry, enabling the conversion of olefins, carbon monoxide, and hydrogen into aldehydes.<sup>[1]</sup> While cobalt and rhodium have been traditionally used as monometallic catalysts, the combination of both metals in a bimetallic system often leads to synergistic effects, resulting in enhanced catalytic activity and selectivity compared to the individual components.<sup>[2][3][4]</sup> The primary products are linear and branched aldehydes, with the linear isomer often being the more desired product. The ratio of linear to branched products (l/b ratio) is a critical parameter in evaluating catalyst performance.

The synergistic effect in Co-Rh bimetallic catalysts is attributed to the electronic and structural modifications that arise from the interaction between the two metals.<sup>[2][4]</sup> These interactions can influence the stability of intermediates, the activation energies of elementary steps, and the coordination environment of the active sites. Density Functional Theory (DFT) calculations

have suggested that the introduction of a second metal can alter the energy barriers of key steps such as the hydrogenation of the acyl intermediate, which is often the rate-determining step.<sup>[2]</sup>

## Data Presentation: Comparative Performance of Co, Rh, and Co-Rh Catalysts

The following tables summarize the quantitative data on the performance of cobalt, rhodium, and bimetallic cobalt-rhodium catalysts in the hydroformylation of various olefins. These tables are designed for easy comparison of catalyst activity (Turnover Frequency, TOF) and selectivity (linear to branched aldehyde ratio, l/b).

Table 1: Hydroformylation of 1-Hexene

Catalyst System	Temperature (°C)	Pressure (bar, syngas H <sub>2</sub> :CO)	TOF (h <sup>-1</sup> )	l/b Ratio	Reference
Co <sub>2</sub> (CO) <sub>8</sub>	150	100 (1:1)	120	3:1	[5]
Rh(acac)(CO) <sub>2</sub> /PPh <sub>3</sub>	80	12 (1:1)	525	3:1	[6]
Rh(acac)(CO) <sub>2</sub> /triphos	80	2-10 (1:1)	~150	1.3-5.8	[7]
HCo(CO)[P(o-C <sub>6</sub> H <sub>4</sub> SO <sub>3</sub> Na)] <sub>3</sub>	90	110 (1:1)	~8	2.6	[8]
--INVALID-LINK--	Not Specified	Not Specified	17,161 (mol kgCo <sup>-1</sup> h <sup>-1</sup> )	Not Specified	[5]

Table 2: Hydroformylation of 1-Octene

Catalyst System	Temperature (°C)	Pressure (bar, syngas H <sub>2</sub> :CO)	Conversion (%)	Selectivity to Aldehydes (%)	l/b Ratio	Reference
Rh@APIII	100	75 (2:1 H <sub>2</sub> :CO)	>99	~10 (alcohols)	Not Applicable	[9][10]
Rh/CTF-TPA	Not Specified	Not Specified	Not Specified	Not Specified	>95:5	[5]
Rh-based catalysts	Not Specified	Not Specified	Varies	Varies	Varies	[11]

Table 3: Hydroformylation of Ethylene

Catalyst System	Temperature (°C)	Pressure (MPa, syngas H <sub>2</sub> :CO)	TOF (h <sup>-1</sup> )	Selectivity to Propanal (%)	Reference
Rh/SiO <sub>2</sub>	227	0.05 (8:1:1 H <sub>2</sub> :CO:C <sub>2</sub> H <sub>4</sub> )	1440	>95	[3]
Rh-Co/Al <sub>2</sub> O <sub>3</sub>	175-225	1-3 (1:1:1 H <sub>2</sub> :CO:C <sub>2</sub> H <sub>4</sub> )	Higher than monometallic	~45	[3]
Rh/B/SiO <sub>2</sub>	125	1.0 (1:2:1 H <sub>2</sub> :CO:C <sub>2</sub> H <sub>4</sub> )	Not Specified	79	[3]

## Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are intended as a starting point and may require optimization based on the specific experimental setup and research goals.

## Protocol for in situ High-Pressure NMR (HP-NMR) Spectroscopy

This protocol outlines the procedure for monitoring the hydroformylation reaction in real-time using high-pressure NMR spectroscopy to identify and quantify catalytic intermediates and products.

#### Equipment:

- High-pressure NMR tube (e.g., sapphire tube) rated for the desired pressure and temperature.
- NMR spectrometer equipped with a suitable probe for the high-pressure tube.
- High-pressure gas manifold for introducing syngas ( $\text{H}_2/\text{CO}$ ).
- Temperature control unit for the NMR probe.

#### Procedure:

- **Catalyst Preparation:** In a glovebox, prepare a stock solution of the catalyst precursor (e.g.,  $[\text{Rh}(\text{acac})(\text{CO})_2]$ ) and the ligand (e.g.,  $\text{PPh}_3$ ) in a deuterated solvent (e.g., toluene- $\text{d}_8$ ).
- **Sample Loading:** Transfer a known volume of the catalyst solution and the olefin substrate (e.g., 1-hexene) into the high-pressure NMR tube. The final concentrations should be chosen to allow for sufficient signal-to-noise in a reasonable acquisition time (e.g.,  $[\text{Rh}] = 2.5 \text{ mM}$ ,  $[1\text{-hexene}] = 500 \text{ mM}$ ).<sup>[6]</sup>
- **Sealing and Pressurization:** Securely seal the high-pressure NMR tube. Remove the tube from the glovebox and connect it to the high-pressure gas manifold. Purge the system with the desired syngas mixture (e.g., 1:1  $\text{H}_2/\text{CO}$ ) to remove any residual air. Pressurize the tube to the target pressure (e.g., 12 bar).<sup>[6]</sup>
- **NMR Measurement:** Insert the pressurized NMR tube into the pre-heated NMR probe. Acquire spectra at regular intervals to monitor the reaction progress. Interleaved multi-nuclear NMR experiments (e.g.,  $^1\text{H}$ ,  $^{31}\text{P}\{^1\text{H}\}$ , and  $^{13}\text{C}$ ) can provide comprehensive information on the speciation of the catalyst and the formation of products.
- **Data Analysis:** Integrate the signals corresponding to the substrate, products (linear and branched aldehydes), and catalyst species to determine reaction kinetics, conversion, and

selectivity.

## Protocol for operando High-Pressure Infrared (HP-IR) Spectroscopy

This protocol describes the use of operando HP-IR spectroscopy to observe the vibrational modes of metal-carbonyl and other species involved in the catalytic cycle under reaction conditions.

### Equipment:

- High-pressure IR reaction cell (e.g., a cylindrical internal reflection (CIR) or transmission cell) equipped with IR-transparent windows (e.g.,  $\text{CaF}_2$  or  $\text{ZnSe}$ ).
- FTIR spectrometer.
- High-pressure gas and liquid delivery systems.
- Temperature and pressure controllers.

### Procedure:

- **Catalyst Loading:** Introduce the catalyst solution and the olefin into the high-pressure IR cell.
- **System Purge and Pressurization:** Seal the cell and purge with an inert gas, followed by the syngas mixture. Pressurize the cell to the desired reaction pressure.
- **Reaction Initiation:** Heat the cell to the reaction temperature to initiate the hydroformylation.
- **Spectral Acquisition:** Record IR spectra at regular time intervals. The carbonyl stretching region (typically  $1900\text{--}2200\text{ cm}^{-1}$ ) is of particular interest for observing the catalyst species.
- **Data Analysis:** Analyze the changes in the IR spectra to identify catalyst resting states, active species, and intermediates. The growth of aldehyde C-H and C=O stretching bands can be used to monitor product formation.

## Protocol for Kinetic Studies using Gas Chromatography (GC)

This protocol details a method for determining the reaction kinetics of hydroformylation by analyzing samples at different time points using gas chromatography.

### Equipment:

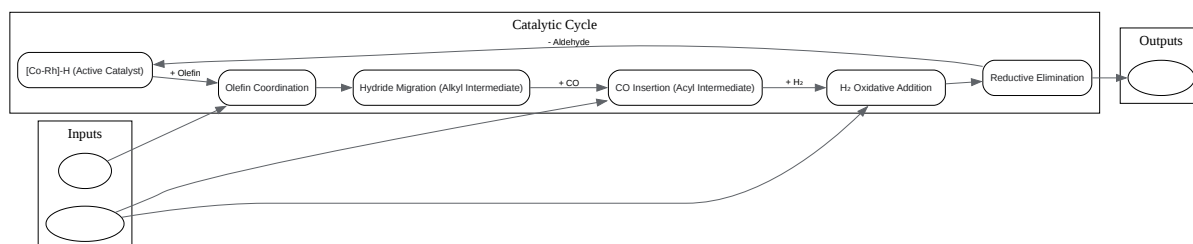
- High-pressure batch reactor (autoclave) equipped with a sampling valve.
- Gas chromatograph (GC) with a flame ionization detector (FID) and a suitable capillary column (e.g., 5% diphenyl/95% dimethyl siloxane).[\[12\]](#)
- Syngas supply and pressure regulation system.
- Temperature control system for the reactor.

### Procedure:

- **Reactor Setup:** Charge the autoclave with the catalyst, ligand, solvent, and an internal standard (e.g., dodecane).
- **Purging and Pressurization:** Seal the reactor and purge several times with syngas. Pressurize to the desired reaction pressure.
- **Reaction Initiation:** Heat the reactor to the target temperature while stirring. Inject the olefin substrate to start the reaction.
- **Sampling:** At predetermined time intervals, withdraw small aliquots of the reaction mixture through the sampling valve. Quench the reaction in the sample if necessary (e.g., by cooling and depressurizing).
- **GC Analysis:** Dilute the samples and analyze them by GC to determine the concentrations of the substrate, linear and branched aldehydes, and any side products.
- **Data Analysis:** Plot the concentration of reactants and products as a function of time to determine the initial reaction rate, conversion, and selectivity.

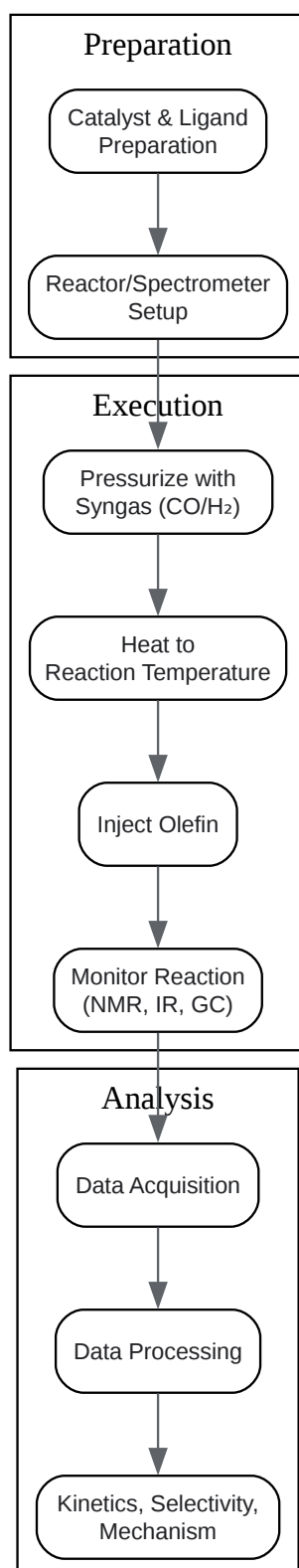
## Visualizations

The following diagrams, generated using the DOT language, illustrate the key mechanistic pathways and experimental workflows.



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Caption: Generalized catalytic cycle for Co-Rh hydroformylation.



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Caption: General experimental workflow for studying hydroformylation.



## Conclusion

The synergistic interaction in bimetallic Co-Rh catalysts offers a promising avenue for enhancing the efficiency and selectivity of hydroformylation reactions. Understanding the underlying mechanism is crucial for the rational design of improved catalytic systems. The protocols and data presented in these application notes provide a foundation for researchers to explore the intricacies of Co-Rh catalyzed hydroformylation and to develop novel catalysts for applications in the chemical and pharmaceutical industries. The use of advanced in situ and operando spectroscopic techniques, coupled with detailed kinetic analysis, will continue to be instrumental in advancing this important field.

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